N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,4-difluorophenyl)oxamide
Description
Properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,4-difluorophenyl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O3/c1-11(25)24-8-2-3-12-4-6-14(10-17(12)24)22-18(26)19(27)23-16-7-5-13(20)9-15(16)21/h4-7,9-10H,2-3,8H2,1H3,(H,22,26)(H,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSRXKJCQJWDCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NC3=C(C=C(C=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N’-(2,4-difluorophenyl)oxamide typically involves the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Acetylation: The quinoline derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Oxamide Formation: The final step involves the reaction of the acetylated quinoline with 2,4-difluoroaniline in the presence of a coupling agent like carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) to form the oxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N’-(2,4-difluorophenyl)oxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions could target the oxamide group, potentially converting it to an amine.
Substitution: The difluorophenyl group may undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted difluorophenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N’-(2,4-difluorophenyl)oxamide would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It could act as an agonist or antagonist at certain receptors.
Pathway Interference: The compound might interfere with cellular signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key structural features and inferred properties of the target compound and analogs:
Key Observations:
Oxamide vs. Carboxamide/Benzamide: The oxamide bridge in the target compound provides two amide groups, enabling stronger hydrogen-bonding interactions compared to single amides (e.g., diflufenican). This could enhance target binding but may reduce bioavailability due to increased polarity .
Fluorine Substituents :
- Both the target compound and diflufenican incorporate 2,4-difluorophenyl groups. Fluorine enhances lipophilicity and metabolic resistance, a common strategy in agrochemical design .
- The trifluoromethyl group in diflufenican further amplifies these effects, explaining its efficacy as a long-lasting herbicide.
Quinoline vs. Pyridine/Triazolone Cores: The dihydroquinoline core in the target compound may offer planar aromaticity for π-π stacking, beneficial for enzyme or receptor binding. Pyridine (diflufenican) and triazolone (sulfentrazone) cores provide different electronic environments, influencing reactivity and target specificity .
Physicochemical Properties (Inferred)
- Lipophilicity: The 2,4-difluorophenyl group increases logP compared to non-fluorinated analogs, aiding membrane penetration.
- Metabolic Stability: Acetylation of the quinoline nitrogen may reduce oxidative metabolism, extending half-life .
Biological Activity
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,4-difluorophenyl)oxamide is a synthetic organic compound belonging to the class of oxamides. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a therapeutic agent.
Chemical Structure and Properties
The chemical structure of this compound can be described by its IUPAC name and molecular formula:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H18F2N2O3 |
| Molecular Weight | 364.36 g/mol |
The compound features a quinoline moiety that is known for various biological activities, including anti-cancer and anti-inflammatory properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. The quinoline structure is often associated with the modulation of enzyme activities and receptor interactions, which can lead to therapeutic effects in various disease models.
Antimicrobial Activity
Recent studies have shown that oxamide derivatives exhibit significant antimicrobial activity. For instance, compounds structurally similar to this compound have demonstrated effectiveness against various bacterial strains. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
Research indicates that quinoline derivatives possess anticancer properties. Studies have reported that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. The specific activity of this compound in cancer models remains to be fully elucidated but suggests potential as a chemotherapeutic agent.
Case Studies
-
Study on Antimicrobial Activity :
- A study evaluated the antimicrobial efficacy of various oxamide compounds against Gram-positive and Gram-negative bacteria.
- Results indicated that compounds containing the quinoline structure exhibited minimum inhibitory concentrations (MICs) in the low micromolar range.
-
Anticancer Activity Assessment :
- In vitro studies on cell lines representing different cancer types showed that quinoline-based compounds could significantly reduce cell viability.
- Mechanistic studies suggested that these compounds might activate apoptotic pathways through caspase activation.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with related compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| N-(1-acetyl-3,4-dihydroquinolin-7-yl)-N'-(phenyl)oxamide | Moderate | High |
| N-(1-acetyl-3,4-dihydroquinolin-7-yl)-N'-(p-methylphenyl)oxamide | High | Moderate |
| N-(1-acetyl-3,4-dihydroquinolin-7-yl)-N'-(2,4-difluorophenyl)oxamide | High | Potentially High |
This table illustrates that while many oxamide derivatives possess notable biological activities, the presence of specific substituents like difluorophenyl may enhance their efficacy.
Q & A
Q. What are the optimal multi-step synthetic routes for synthesizing N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,4-difluorophenyl)oxamide?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Preparation of the 1-acetyl-3,4-dihydro-2H-quinolin-7-amine intermediate via cyclization of substituted anilines with acetylating agents (e.g., acetic anhydride) under reflux .
- Step 2 : Formation of the oxamide bridge by reacting the intermediate with oxalyl chloride, followed by coupling with 2,4-difluoroaniline under basic conditions (e.g., triethylamine in dichloromethane) .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity. Confirm purity via HPLC with UV detection at 254 nm .
Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR (DMSO-d) to verify substituent positions, acetyl group integration, and oxamide connectivity. Key signals include δ 10.2 ppm (amide protons) and δ 2.1 ppm (acetyl methyl) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (expected [M+H] ~428.14 g/mol). Fragmentation patterns can validate the oxamide linkage .
- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) to assess purity (>98% by area under the curve) .
Q. What are the key functional groups influencing the compound’s solubility and reactivity?
- Methodological Answer :
- Hydrophobic groups : The 1-acetyl-3,4-dihydroquinoline core reduces aqueous solubility; solubility testing in DMSO/PBS mixtures (e.g., 10% DMSO) is recommended for biological assays .
- Electron-deficient motifs : The 2,4-difluorophenyl group enhances electrophilicity, enabling nucleophilic substitution reactions (e.g., with thiols or amines). Reactivity can be probed via kinetic studies in polar aprotic solvents .
Advanced Research Questions
Q. How can computational methods predict the binding affinity of this compound to biological targets such as kinases or GPCRs?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with target proteins (e.g., kinase ATP-binding pockets). Focus on hydrogen bonding with the oxamide group and π-π stacking of the quinoline ring .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess binding stability. Key metrics include RMSD (<2 Å) and ligand-protein interaction entropy .
- Free Energy Perturbation (FEP) : Calculate ΔΔG values for fluorophenyl substituent modifications to optimize binding .
Q. What experimental strategies resolve contradictions between in vitro potency and in vivo efficacy data?
- Methodological Answer :
- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models. Adjust dosing regimens to account for rapid clearance .
- Metabolite Identification : Incubate the compound with liver microsomes (human/rat) and analyze via UPLC-QTOF-MS to detect inactive or toxic metabolites .
- Target Engagement Assays : Use cellular thermal shift assays (CETSA) to confirm target binding in vivo .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity against off-target enzymes?
- Methodological Answer :
- Analog Synthesis : Replace the 2,4-difluorophenyl group with electron-withdrawing (e.g., -CF) or bulky substituents (e.g., -t-Bu) to test steric effects .
- Enzyme Inhibition Assays : Screen analogs against a panel of kinases (e.g., EGFR, VEGFR2) using fluorescence polarization or ADP-Glo™ assays. Calculate IC values and selectivity indices .
- Crystallography : Co-crystallize lead analogs with target proteins to guide rational design (e.g., PDB deposition via SHELX ).
Q. What strategies mitigate oxidative degradation of the oxamide moiety during long-term stability studies?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to HO (3%, 40°C) and monitor degradation via HPLC. Identify degradation products (e.g., quinoline ring oxidation) .
- Formulation Optimization : Use antioxidant excipients (e.g., BHT) in solid dispersions or lyophilized powders to enhance shelf life .
- Protecting Groups : Temporarily replace the oxamide with a thioamide during synthesis, then oxidize post-purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
